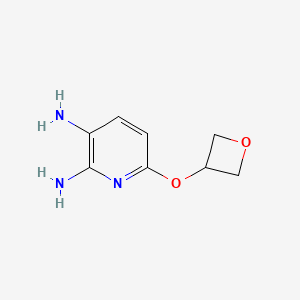
6-(Oxetan-3-yloxy)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Oxetan-3-yloxy)pyridine-2,3-diamine is a compound that features an oxetane ring attached to a pyridine ring with two amine groups at the 2 and 3 positions.
Preparation Methods
The synthesis of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved by forming a C−O bond . Another approach involves the use of [2+2] cycloadditions, such as the Paternò−Büchi reaction . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-(Oxetan-3-yloxy)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxetane derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
6-(Oxetan-3-yloxy)pyridine-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring and amine groups can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
6-(Oxetan-3-yloxy)pyridine-2,3-diamine can be compared with other similar compounds, such as:
2-(Oxetan-3-yloxy)pyrimidin-5,6-d2-4-amine: This compound features a pyrimidine ring instead of a pyridine ring, which may result in different chemical and biological properties.
6-(Oxetan-3-yloxy)pyridazin-4,5-d2-3-amine: This compound has a pyridazine ring, which can also influence its reactivity and applications.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-(oxetan-3-yloxy)pyridine-2,3-diamine |
InChI |
InChI=1S/C8H11N3O2/c9-6-1-2-7(11-8(6)10)13-5-3-12-4-5/h1-2,5H,3-4,9H2,(H2,10,11) |
InChI Key |
OQDVBRXHSOMWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


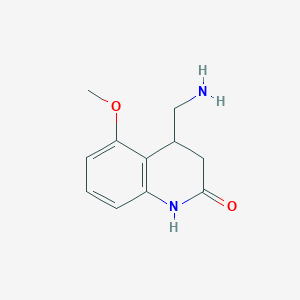
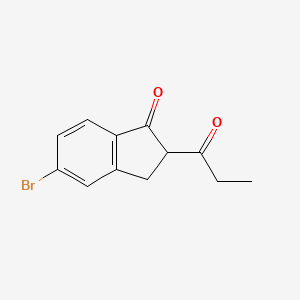
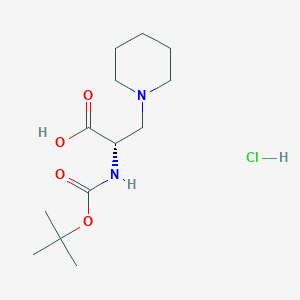
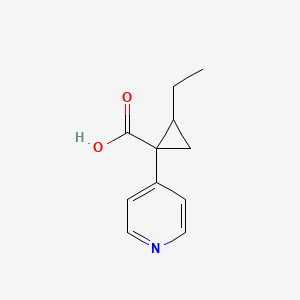
![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)

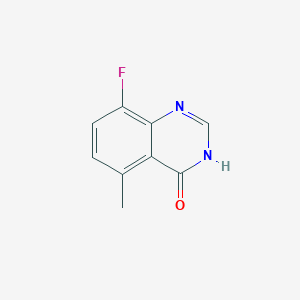
![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
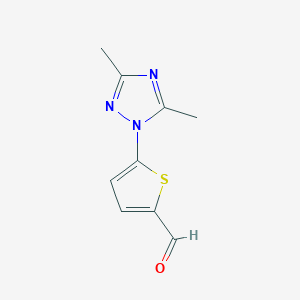
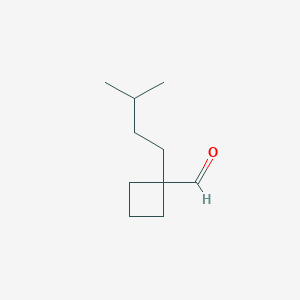

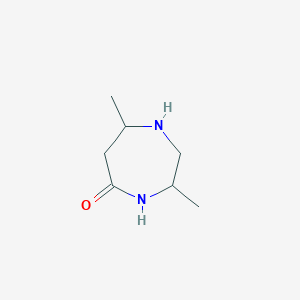

![Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)
